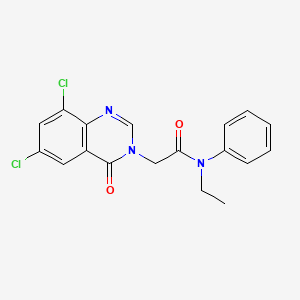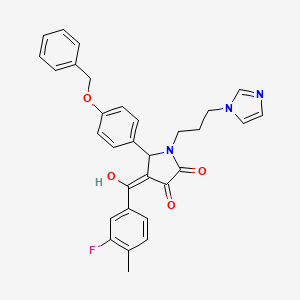
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with chlorine atoms and an acetamide group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.
-
Chlorination: : The quinazolinone core is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 6 and 8 positions.
-
Acetamide Formation: : The final step involves the acylation of the chlorinated quinazolinone with N-ethyl-N-phenylacetamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The chlorine atoms on the quinazolinone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is often studied for its interactions with biological targets such as kinases and receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the chlorine substitutions, which may affect its biological activity and reactivity.
6,8-dichloro-4-oxoquinazoline: A simpler structure without the acetamide group, used as an intermediate in various syntheses.
N-ethyl-N-phenylacetamide: A simpler amide without the quinazolinone core, used in different chemical contexts.
Uniqueness
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is unique due to its specific substitutions and functional groups, which confer distinct chemical and biological properties. The presence of chlorine atoms and the acetamide group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development.
Properties
CAS No. |
618443-81-5 |
|---|---|
Molecular Formula |
C18H15Cl2N3O2 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-23(13-6-4-3-5-7-13)16(24)10-22-11-21-17-14(18(22)25)8-12(19)9-15(17)20/h3-9,11H,2,10H2,1H3 |
InChI Key |
OZDPWIXMOPENMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025853.png)
![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025856.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12025859.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025863.png)
![Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12025873.png)
![(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025877.png)

![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)

![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)

![11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12025921.png)

![3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12025926.png)
